

Core Properties of 4-(Bromomethyl)benzo[d]dioxole

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Compound of Interest

Compound Name: 4-(Bromomethyl)benzo[d]
[1,3]dioxole

Cat. No.: B182611

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4-(Bromomethyl)benzo[d]dioxole, also known as 2,3-(Methylenedioxy)benzyl bromide, is a substituted aromatic compound. Its chemical structure, featuring a bromomethyl group attached to the benzo[d]dioxole core, makes it a valuable reagent for introducing the methylenedioxybenzyl moiety into various molecular scaffolds. This functional group is present in numerous natural products and pharmacologically active compounds.

Quantitative data and key properties of 4-(Bromomethyl)benzo[d]dioxole are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₈ H ₇ BrO ₂	[1]
Molecular Weight	215.04 g/mol	[1][2][3]
CAS Number	101417-40-7	[1]
Appearance	White Crystalline Solid (for isomer)	[2]
Boiling Point	269.9°C at 760 mmHg (for isomer)	[4]
Melting Point	45-47 °C (for isomer)	[4]
Density	1.652 g/cm ³ (for isomer)	[4]

Note: Some physical properties listed are for the isomeric 5-(Bromomethyl)benzo[d]dioxole, as specific data for the 4-isomer is less commonly reported. The chemical properties are expected to be similar.

Experimental Protocol: Synthesis of a Benzodiazepine Analogue

The following protocol describes a representative multi-step synthesis of a novel benzodiazepine analogue, utilizing 4-(Bromomethyl)benzo[d]dioxole as a key starting material. The benzodioxole moiety is often explored in medicinal chemistry for its potential to modulate biological activity.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Objective: To synthesize a novel N-substituted 1,4-benzodiazepine derivative.

Materials:

- 4-(Bromomethyl)benzo[d]dioxole
- 2-Aminobenzophenone
- Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Sodium Azide (NaN_3)
- Lithium Aluminium Hydride ($LiAlH_4$)
- Diethyl Ether
- Tetrahydrofuran (THF)
- Ethyl Acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

- Silica Gel for column chromatography

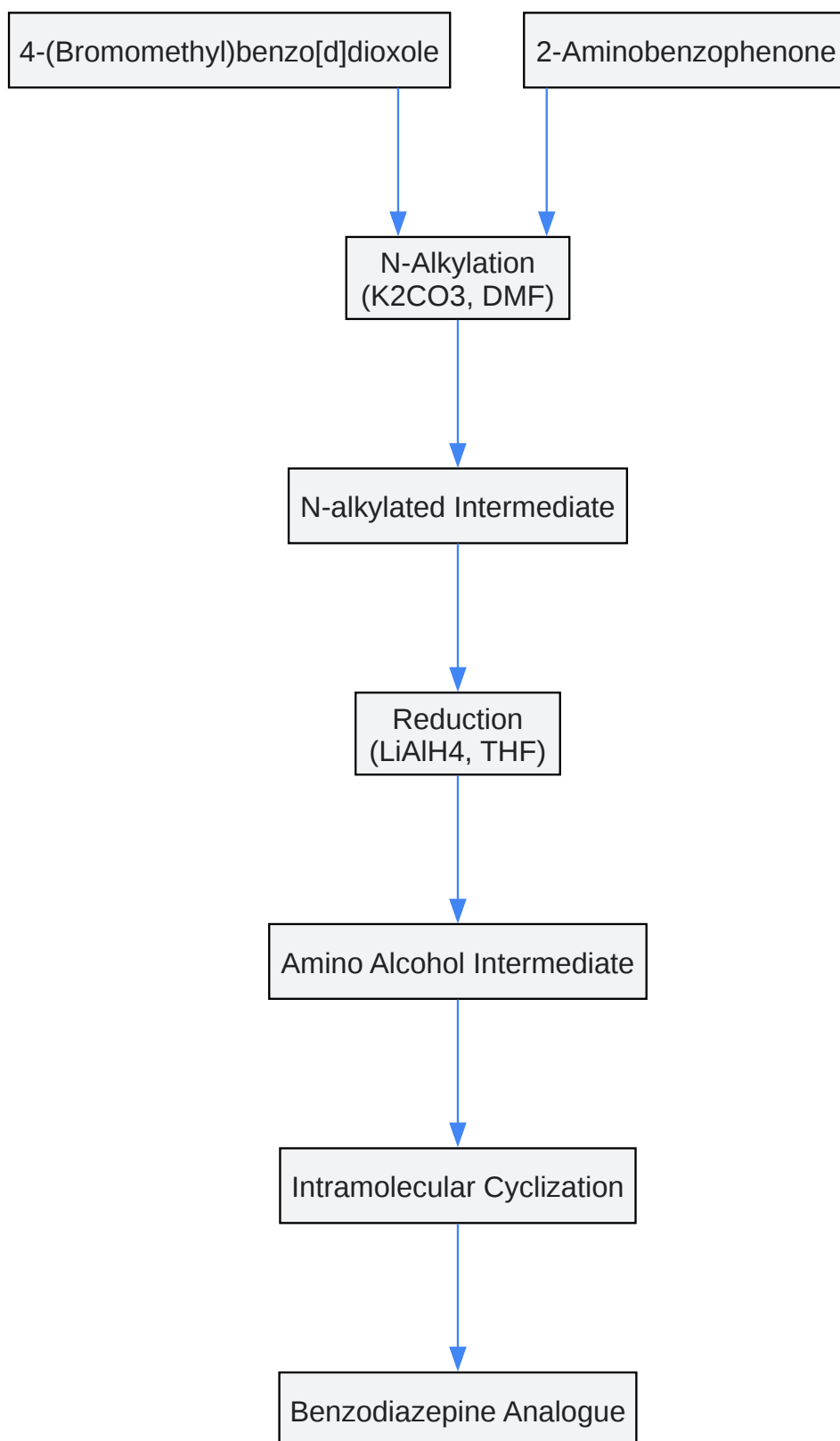
Procedure:

- N-Alkylation of 2-Aminobenzophenone:
 - To a solution of 2-aminobenzophenone (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
 - Stir the mixture at room temperature for 15 minutes.
 - Add a solution of 4-(Bromomethyl)benzo[d]dioxole (1.1 eq) in DMF dropwise.
 - Heat the reaction mixture to 60°C and stir for 12 hours.
 - After completion (monitored by TLC), cool the reaction to room temperature and pour it into ice-cold water.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.
- Reduction of the Carbonyl Group:
 - Suspend Lithium Aluminium Hydride (2.0 eq) in dry THF under an inert atmosphere.
 - Cool the suspension to 0°C in an ice bath.
 - Add a solution of the N-alkylated intermediate (1.0 eq) in dry THF dropwise.
 - Allow the reaction to warm to room temperature and stir for 4 hours.
 - Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
 - Filter the resulting suspension and wash the solid with THF.

- Concentrate the filtrate under reduced pressure to obtain the reduced amino alcohol intermediate.
- Intramolecular Cyclization:
 - (This step would typically involve conversion of the alcohol to a leaving group followed by cyclization, or a Mitsunobu-type reaction to form the diazepine ring. The specific conditions would require optimization.)
- Characterization:
 - The structure and purity of the final benzodiazepine analogue are confirmed by ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the benzodiazepine analogue described in the experimental protocol.



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Caption: Synthetic pathway for a novel benzodiazepine analogue.

Application in Drug Discovery

The benzo[d]dioxole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. Derivatives have been investigated as potential anticancer, antimicrobial, and antidiabetic agents.[2][8] Furthermore, the structural motif is present in compounds designed as auxin receptor agonists for promoting root growth.[9] The synthetic versatility of 4-(Bromomethyl)benzo[d]dioxole allows for the generation of diverse libraries of compounds for screening in drug discovery and agrochemical development programs. The bromomethyl group serves as a reactive handle for nucleophilic substitution and coupling reactions, enabling the construction of more complex molecular architectures.[2]

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